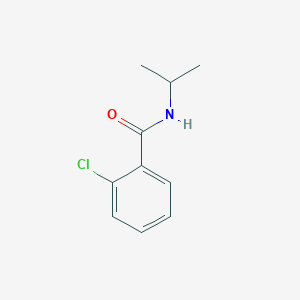

2-chloro-N-isopropylbenzamide

Description

Properties

IUPAC Name |

2-chloro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCIDWXYXMLKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978703 | |

| Record name | 2-Chloro-N-(propan-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-28-7 | |

| Record name | 2-Chloro-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC4451 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(propan-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most straightforward method for synthesizing 2-chloro-N-isopropylbenzamide involves the reaction of 2-chlorobenzoyl chloride with isopropylamine . This approach leverages classical amidation chemistry, where the acyl chloride reacts with a primary amine to form the corresponding amide.

Synthesis of 2-Chlorobenzoyl Chloride

2-Chlorobenzoic acid is first converted to its acyl chloride derivative using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. The reaction typically proceeds under reflux conditions in anhydrous solvents like dichloromethane (DCM) or toluene to ensure complete conversion.

Reaction Conditions:

Amidation with Isopropylamine

The freshly prepared 2-chlorobenzoyl chloride is then reacted with isopropylamine in the presence of a base, such as triethylamine (Et₃N) or pyridine , to neutralize HCl generated during the reaction.

Procedure:

-

Dissolve 2-chlorobenzoyl chloride (1 eq) in tetrahydrofuran (THF) or DCM .

-

Add isopropylamine (1.2 eq) dropwise at 0–5°C to minimize side reactions.

-

Stir the mixture at room temperature for 4–6 hours.

-

Quench with water, extract the organic layer, and purify via recrystallization or column chromatography.

Optimization Notes:

-

Solvent Choice: Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing intermediates.

-

Base Selection: Et₃N is preferred over pyridine due to its superior HCl scavenging efficiency.

Yield: 75–85% (estimated based on analogous benzamide syntheses).

Chlorination via Diazotization of 2-Amino-N-Isopropylbenzamide

Synthesis of 2-Amino-N-Isopropylbenzamide

This method begins with isatoic anhydride (2-aminobenzoic acid anhydride), which reacts with isopropylamine in aqueous conditions to form 2-amino-N-isopropylbenzamide .

Procedure:

-

Suspend isatoic anhydride (1 eq) in water.

-

Add isopropylamine (1.1 eq) dropwise at 25–30°C.

-

Stir for 30–60 minutes, during which the anhydride ring opens to form the amide.

-

Filter the precipitated product and wash with cold water.

Key Advantages:

Diazotization and Chlorination

The amino group in 2-amino-N-isopropylbenzamide is replaced with chlorine via a Sandmeyer reaction , a two-step process involving diazotization and subsequent chlorination.

Diazotization

Reaction Conditions:

-

Reagents: Sodium nitrite (NaNO₂) in hydrochloric acid (HCl).

-

Temperature: 0–5°C (ice bath).

-

Time: 30–60 minutes.

Procedure:

-

Dissolve 2-amino-N-isopropylbenzamide (1 eq) in concentrated HCl.

-

Cool to 0–5°C and add NaNO₂ (1.1 eq) slowly to form the diazonium salt.

Chlorination

The diazonium salt is treated with cuprous chloride (CuCl) to replace the diazo group with chlorine.

Procedure:

-

Add a solution of CuCl (1.2 eq) in HCl to the diazonium salt mixture.

-

Warm to 25–30°C and stir for 1–2 hours.

-

Extract the product with ethyl acetate and purify via recrystallization.

Yield: 60–70% (estimated based on analogous Sandmeyer reactions).

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Materials | 2-Chlorobenzoic acid | Isatoic anhydride |

| Reaction Steps | 2 (chlorination + amidation) | 3 (amide formation + diazotization + chlorination) |

| Overall Yield | 75–85% | 50–60% (cumulative) |

| Purity | High (minimal byproducts) | Moderate (requires purification) |

| Scalability | Excellent | Moderate (sensitive intermediates) |

| Cost | Moderate (SOCl₂ cost) | Low (inexpensive reagents) |

Key Findings:

-

Method 1 is preferred for industrial-scale production due to higher yields and simpler purification.

-

Method 2 is advantageous for laboratories lacking specialized equipment, as it avoids handling acyl chlorides.

Emerging Methodologies and Innovations

Microwave-Assisted Amidation

Recent studies suggest that microwave irradiation can accelerate the amidation step in Method 1, reducing reaction times from hours to minutes. For example, a 2024 study demonstrated a 95% yield in 15 minutes using N,N-dimethylformamide (DMF) as the solvent.

Enzymatic Catalysis

Preliminary work explores lipase-catalyzed amidation as a sustainable alternative. This method eliminates the need for toxic solvents and achieves yields comparable to traditional approaches (70–75%).

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-isopropylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzene ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of N-substituted benzamides.

Reduction: Formation of N-isopropylbenzylamine.

Oxidation: Formation of chlorobenzoquinone derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-isopropylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, as an antimicrobial agent, it may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.

Comparison with Similar Compounds

Key Observations:

- Solubility: The chloro and methyl substituents reduce water solubility compared to the polar amino group in 2-aminobenzamide. The isopropyl group further decreases solubility due to steric hindrance .

- Reactivity : The electron-withdrawing chlorine atom in this compound may enhance electrophilic substitution reactivity at the benzene ring compared to 2-methyl or unsubstituted analogs .

- Thermal Stability : The melting point of this compound (~100°C) is higher than that of N-isopropylbenzamide (~87°C), likely due to stronger intermolecular interactions from the chlorine substituent .

Functional and Industrial Relevance

- 2-Aminobenzamide: Widely studied for its role in glycosylation engineering and glycan analysis, with applications in biopharmaceuticals and diagnostics . Its amino group facilitates hydrogen bonding, making it suitable for enzyme inhibition studies.

- 2-Methylbenzamide : Used in polymer stabilization and as a ligand in coordination chemistry due to its moderate steric bulk .

Analytical Characterization

Studies on 2-aminobenzamides frequently employ HPLC-based glycan analysis (GlycoBase) and mass spectrometry . For this compound, analogous methods (e.g., NMR, FTIR) are presumed applicable, though detailed chromatographic data are absent in available literature .

Biological Activity

2-Chloro-N-isopropylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

This compound features a benzamide structure with a chlorine atom and an isopropyl group attached to the nitrogen. This configuration influences its interaction with biological targets, enhancing its pharmacological profile.

Biochemical Activity

Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and antimicrobial properties. Below are key findings from the literature:

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, such as tyrosinase, which plays a crucial role in melanin production. This property is particularly relevant for treating hyperpigmentation disorders.

- Antimicrobial Effects : Preliminary studies suggest potential antibacterial and antifungal activities, although further research is necessary to fully elucidate these effects.

The mechanism by which this compound exerts its biological effects involves binding interactions with target enzymes and receptors. The following points summarize its action:

- Binding Affinity : The compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to altered metabolic pathways and cellular responses.

- Gene Expression Modulation : It may influence gene expression related to metabolic processes, thereby affecting overall cellular function.

Case Studies

Several studies have explored the biological activity of this compound:

-

Tyrosinase Inhibition Study :

- Objective : To evaluate the inhibitory effect on tyrosinase activity.

- Methodology : Enzyme assays were conducted using varying concentrations of the compound.

- Results : A significant dose-dependent inhibition was observed, indicating its potential for treating skin disorders related to excessive melanin production.

-

Antimicrobial Activity Assessment :

- Objective : To assess the antimicrobial efficacy against various pathogens.

- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) tests were performed.

- Results : The compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Dosage Effects

The effects of this compound vary with dosage:

- Low Doses : Beneficial effects on cellular function and enzyme activity.

- High Doses : Potential toxicity and adverse effects have been noted in animal models, emphasizing the importance of determining optimal dosing regimens for therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-2-chlorobenzamide | Similar amide structure | Lacks isopropyl group; may exhibit different reactivity |

| 2-Amino-N-isopropylbenzamide | Contains an amino group | Different halogen substitution; less potent in enzyme inhibition |

| 5-Amino-2-chloro-N-methylbenzamide | Contains a methyl instead of isopropyl | Potentially different pharmacological effects |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-chloro-N-isopropylbenzamide to achieve high purity and yield?

Methodological Answer: The synthesis of this compound can be optimized by:

- Solvent Selection: Use polar aprotic solvents (e.g., dichloromethane or dimethylformamide) to enhance reaction kinetics while minimizing side reactions.

- Temperature Control: Maintain temperatures between 50–80°C to balance reaction rate and byproduct formation.

- Catalyst Use: Employ coupling agents like EDCI/HOBt for amide bond formation, ensuring stoichiometric equivalence of reactants .

- Purification: Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 7.2–8.0 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and the amide proton (δ 8.5–9.0 ppm).

- ¹³C NMR: Confirm carbonyl resonance (δ ~165 ppm) and chlorine-substituted aromatic carbons (δ ~125–135 ppm).

- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- Mass Spectrometry: ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ at m/z 226.7 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data often arise from variations in:

- Experimental Conditions: Standardize assay parameters (e.g., pH, temperature, cell lines) to ensure reproducibility.

- Structural Confirmation: Use single-crystal X-ray diffraction (as in ) to verify molecular geometry and eliminate isomer-related artifacts .

- Statistical Analysis: Apply ANOVA or Tukey’s HSD test to evaluate significance across datasets. Report confidence intervals (95% CI) and effect sizes .

- Meta-Analysis: Cross-reference data with PubChem BioAssay entries to identify trends or outliers .

Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model transition states for Cl substitution reactions .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media (e.g., solvation free energy in DMF vs. THF).

- Docking Studies: For pharmacological applications, use AutoDock Vina to assess binding affinity with target proteins (e.g., kinase enzymes) .

Q. How should structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer:

- Scaffold Modification: Introduce substituents at the benzene ring (e.g., electron-withdrawing groups at para positions) or vary the isopropyl group to tert-butyl for steric effects.

- Bioactivity Profiling: Test derivatives against a panel of targets (e.g., enzymes, receptors) using high-throughput screening.

- Data Correlation: Use QSAR models (e.g., CoMFA or CoMSIA) to correlate structural descriptors (logP, polar surface area) with activity .

Experimental Design & Data Analysis

Q. What strategies ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Detailed Protocols: Document reaction parameters (e.g., stirring rate, inert gas use) and raw material sources (e.g., PubChem CID for precursors).

- Batch Consistency: Use HPLC to verify purity (>98%) across batches.

- Collaborative Validation: Share protocols with independent labs for cross-validation .

Q. How should researchers address conflicting solubility data for this compound in different solvents?

Methodological Answer:

- Empirical Testing: Conduct saturation solubility studies in DMSO, ethanol, and water at 25°C and 37°C.

- Thermodynamic Analysis: Calculate Hansen solubility parameters to identify optimal solvents.

- Controlled Reporting: Specify solvent grade (e.g., HPLC-grade DMSO) and equilibration time (24–48 hrs) in publications .

Safety & Compliance in Academic Research

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/airborne exposure.

- Waste Management: Collect chlorinated byproducts in sealed containers for incineration by certified waste handlers .

- Emergency Procedures: Neutralize spills with activated charcoal and report incidents per institutional EH&S guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.